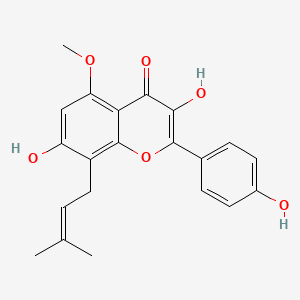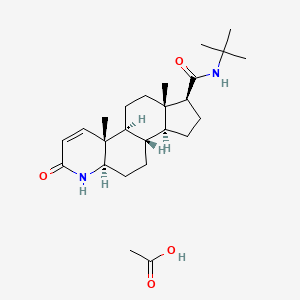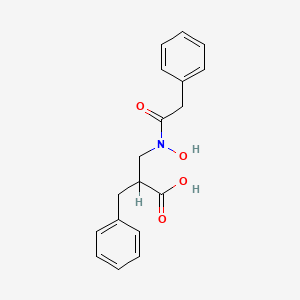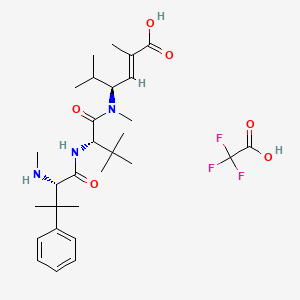
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ammonium salts often involves interactions between acids and bases, leading to the formation of new bonds. In the context of phosphorus-containing compounds, the synthesis might involve processes such as salt-surface interactions or the reaction of phosphoric acid with other compounds under specific conditions, potentially involving dry ammonia atmospheres or solvothermal methods in mixtures of ethylene glycol and water as solvents (Kumar et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT often involves spectroscopic and crystallographic techniques to confirm the geometry and bonding within the molecule. For example, the Keggin structure is a common feature in the molecular structure of phosphorus-containing ammonium salts, confirmed through methods like X-ray Diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy (Srilakshmi et al., 2002).
Chemical Reactions and Properties
Ammonium salts can undergo various chemical reactions, including thermal degradation, intumescence, and interactions leading to ester formation or the evolution of gaseous products. These processes are influenced by the compound's composition and the experimental conditions, revealing insights into the chemical behavior and stability of the compounds under heat or in reaction with other substances (Camino et al., 1984).
Physical Properties Analysis
The physical properties of ammonium salts, including crystalline form, solubility, and thermal behavior, are crucial for understanding their potential applications and behavior in various conditions. For instance, the synthesis method and conditions can significantly affect the crystalline form and water solubility of ammonium polyphosphates, which in turn influences their thermal and degradation behaviors (Liu et al., 2010).
Chemical Properties Analysis
The chemical properties of compounds like DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT are closely linked to their structure and synthesis. Understanding the interactions, stability, and reactivity of these compounds requires detailed analysis of their chemical behavior, such as how they react under various conditions or in the presence of different reagents. Studies on related compounds highlight the importance of structural features like the Keggin structure in determining chemical reactivity and functionality (Srilakshmi et al., 2009).
科学的研究の応用
Ammonium Salts in Agriculture and Environmental Management
Ammonium salts, such as ammonium sulfate, are widely used in agriculture as a source of nitrogen and sulfur nutrients for plants. However, their application can lead to ammonia volatilization, especially in soils with a pH above 7, which not only reduces the efficiency of the fertilizer but also contributes to environmental pollution. Research by Powlson and Dawson (2021) reviews the implications of ammonia volatilization from ammonium sulfate and suggests that alternative sources of sulfur could significantly reduce NH3 emissions, contributing to environmental protection efforts (Powlson & Dawson, 2021).
Applications in Material Science and Engineering
Ammonium salts are also explored in the context of material science, particularly in the development of intumescent flame retardant (IFR) systems for thermoplastic composites. The study by Lim et al. (2016) discusses the use of ammonium polyphosphate in enhancing the flame retardancy of various thermoplastic materials through the improvement of their mechanical properties and thermal stability (Lim et al., 2016).
作用機序
Target of Action
Diguanosine Pentaphosphate Ammonium Salt is a naturally occurring dinucleoside polyphosphate . It is known to possibly activate P2Y receptors , which are a family of purinergic G protein-coupled receptors. These receptors are activated by extracellular nucleotides and play a significant role in both physiological and pathological processes such as thrombosis and inflammation .
Mode of Action
The compound interacts with its targets, the P2Y receptors, leading to their activation . This activation can trigger a cascade of intracellular events, including the activation of phospholipase C and the increase of intracellular calcium levels .
Biochemical Pathways
The activation of P2Y receptors by Diguanosine Pentaphosphate Ammonium Salt can affect several biochemical pathways. One of the key pathways influenced is the phosphoinositide pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C .
Pharmacokinetics
As a nucleotide analogue, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The activation of P2Y receptors by Diguanosine Pentaphosphate Ammonium Salt can lead to various molecular and cellular effects. For instance, it can cause vasoconstriction or vasodilation, depending on the specific type of P2Y receptor activated and the vascular bed involved . It has been suggested that this compound could be an endogenous activator of Rho-kinase, possibly involved in blood pressure regulation .
Action Environment
The action, efficacy, and stability of Diguanosine Pentaphosphate Ammonium Salt can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound or its target receptors . .
特性
| { "Design of the Synthesis Pathway": "The synthesis of DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT can be achieved through a multi-step reaction pathway that involves the protection and deprotection of various functional groups.", "Starting Materials": [ "Guanosine", "Ammonium chloride", "Phosphoric acid", "Sodium nitrite", "Sodium azide", "Triethylamine", "Methanol", "Diisopropylcarbodiimide", "Tetrahydrofuran", "Acetic anhydride", "Pyridine", "Chloroacetonitrile" ], "Reaction": [ "Step 1: Guanosine is reacted with phosphoric acid and sodium nitrite to form 2,3,5-tri-O-acetylguanosine.", "Step 2: 2,3,5-tri-O-acetylguanosine is reacted with sodium azide and triethylamine to form 2,3,5-tri-O-acetyl-8-azidoguanosine.", "Step 3: 2,3,5-tri-O-acetyl-8-azidoguanosine is reacted with diisopropylcarbodiimide and phosphoric acid to form 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-diphosphate.", "Step 4: 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-diphosphate is reacted with tetrahydrofuran and ammonium chloride to form 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-phosphoramidate ammonium salt.", "Step 5: 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-phosphoramidate ammonium salt is reacted with acetic anhydride and pyridine to form 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-tetraacetate.", "Step 6: 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-tetraacetate is reacted with chloroacetonitrile and triethylamine to form DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT." ] } | |
CAS番号 |
102783-42-6 |
製品名 |
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT |
分子式 |
C20H29N10O24P5 |
分子量 |
948.37 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



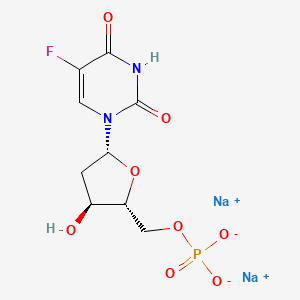

![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)

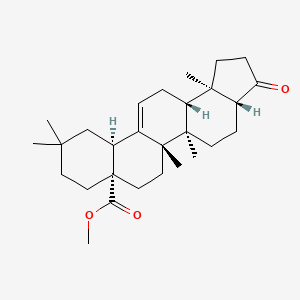
![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)
